molecular formula C13H16O2 B2410343 (1R,2R)-2-(4-Propan-2-ylphenyl)cyclopropane-1-carboxylic acid CAS No. 1218412-54-4

(1R,2R)-2-(4-Propan-2-ylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2410343
CAS No.: 1218412-54-4
M. Wt: 204.269
InChI Key: NOGUBTGKXFAAGO-NWDGAFQWSA-N
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Description

(1R,2R)-2-(4-Propan-2-ylphenyl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.269. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Evaluation

(1R,2R)-2-(4-Propan-2-ylphenyl)cyclopropane-1-carboxylic acid and its derivatives have been explored in various chemical syntheses and biological evaluations. One study involved synthesizing bromophenol derivatives with cyclopropyl moiety, which demonstrated effective inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, relevant in treating Alzheimer's and Parkinson's disease (Boztaş et al., 2019).

Conformational Studies

Cyclopropane rings, like those in this compound, are used in conformational studies of biologically active compounds. Such studies enhance understanding of bioactive conformations (Kazuta et al., 2002).

Pharmacokinetics

Research has also delved into pharmacokinetic profiles of compounds related to this compound. For example, studies on fluorinated cyclopropane derivatives have shown potential in improving pharmacokinetic profiles for medical applications (Sakagami et al., 2008).

Stereoselective Synthesis

Research on stereoselective synthesis using cyclopropane derivatives has significant implications in pharmaceuticals. One study focused on the stereoselective cyclopropanation of α,β-unsaturated carboxylic acids to achieve desired absolute configurations (Vallgårda et al., 1994).

Biocatalysis in Industrial Applications

The role of cyclopropane derivatives in biocatalysis, particularly in industrial applications, has been explored. For instance, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral intermediate for certain pharmaceuticals, has been synthesized using biocatalysis (Guo et al., 2017).

Mass Spectrometry Characterization

Cyclopropane amino acids, including stereoisomers of this compound, have been characterized using mass spectrometry. This is crucial in understanding their properties and potential applications (Cristoni et al., 2000).

Natural Product Synthesis

The synthesis and biological activities of natural compounds containing the cyclopropane moiety, similar to this compound, have been extensively studied. These studies provide insights into antifungal, antimicrobial, and antiviral properties of such compounds (Coleman & Hudson, 2016).

Properties

IUPAC Name

(1R,2R)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-8(2)9-3-5-10(6-4-9)11-7-12(11)13(14)15/h3-6,8,11-12H,7H2,1-2H3,(H,14,15)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGUBTGKXFAAGO-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.